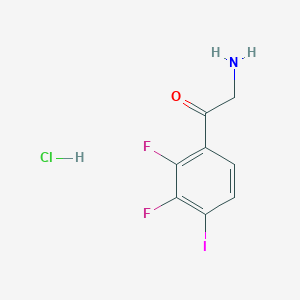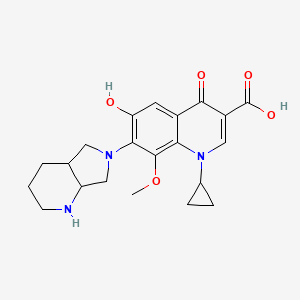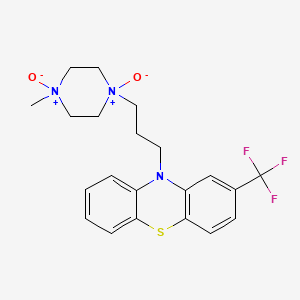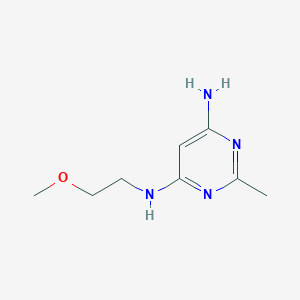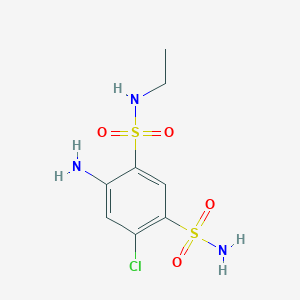
Syringol Gentiobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syringol Gentiobioside is a glycosylated volatile phenol, primarily found in grapes exposed to smoke. It is a glucose-glucoside derivative of syringol, a compound known for its smoky aroma. This compound is significant in the context of smoke taint in wines, where it serves as a marker for smoke exposure in grapevines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Syringol Gentiobioside can be synthesized through the glycosylation of syringol. This process involves the reaction of syringol with gentiobiose under specific conditions to form the glycoside bond. The reaction typically requires an acid catalyst to facilitate the glycosylation process .
Industrial Production Methods
In an industrial setting, the production of this compound involves the extraction of syringol from plant materials, followed by its glycosylation using gentiobiose. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Syringol Gentiobioside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of syringol.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized syringol derivatives, reduced syringol alcohols, and substituted syringol compounds.
Scientific Research Applications
Syringol Gentiobioside has several scientific research applications, including:
Mechanism of Action
The mechanism by which Syringol Gentiobioside exerts its effects involves its interaction with various molecular targets and pathways. In plants, it is involved in the glycosylation process, which helps in detoxifying volatile phenols and reducing their impact on plant tissues. This glycosylation process is crucial for the plant’s response to smoke exposure and other environmental stressors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Syringol Gentiobioside include:
Guaiacol Gentiobioside: Another glycosylated volatile phenol found in smoke-exposed grapes.
Cresol Gentiobioside: A compound with similar properties and applications.
Phenol Gentiobioside: Another related glycosylated phenol.
Uniqueness
This compound is unique due to its specific glycosylation pattern and its role as a marker for smoke taint in wines. Its presence in grapes and wines is indicative of smoke exposure, making it a valuable tool for assessing and mitigating the impact of smoke taint in the wine industry .
Properties
Molecular Formula |
C20H30O13 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H30O13/c1-28-8-4-3-5-9(29-2)18(8)33-20-17(27)15(25)13(23)11(32-20)7-30-19-16(26)14(24)12(22)10(6-21)31-19/h3-5,10-17,19-27H,6-7H2,1-2H3/t10-,11-,12-,13-,14+,15+,16-,17-,19-,20+/m1/s1 |
InChI Key |
JVCBNQLBNDCRLA-YXGWTYEDSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



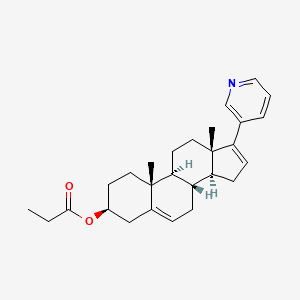
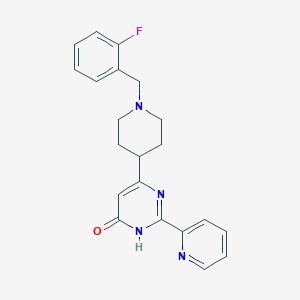
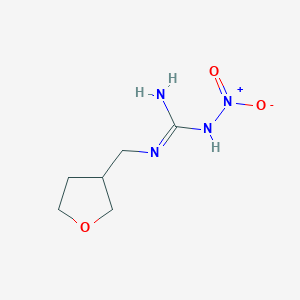
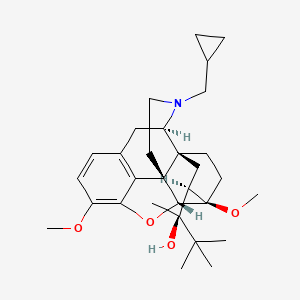
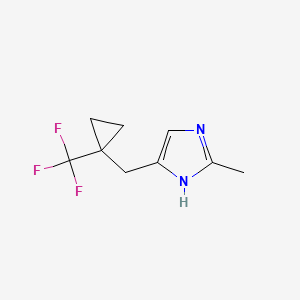
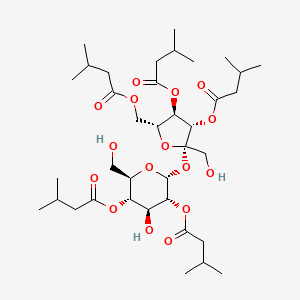
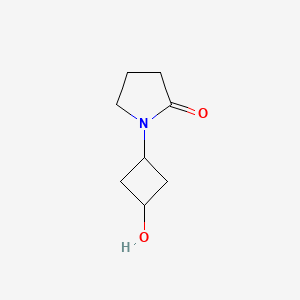
![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)
